6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926741
InChI: InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H
SMILES:
Molecular Formula: C11H4ClF3N2
Molecular Weight: 256.61 g/mol

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile

CAS No.:

Cat. No.: VC15926741

Molecular Formula: C11H4ClF3N2

Molecular Weight: 256.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile -

Specification

Molecular Formula C11H4ClF3N2
Molecular Weight 256.61 g/mol
IUPAC Name 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
Standard InChI InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H
Standard InChI Key AECPXTVFQYJOTD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=CC(=C(C=C21)Cl)C(F)(F)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s quinoline backbone is substituted at three key positions:

  • Position 2: A carbonitrile (CN-\text{C}\equiv\text{N}) group, which contributes to hydrogen bonding and dipole interactions .

  • Position 6: A chloro (Cl-\text{Cl}) group, enhancing electrophilic reactivity .

  • Position 7: A trifluoromethyl (CF3-\text{CF}_3) group, improving metabolic stability and lipophilicity.

Key physicochemical properties include:

  • Molecular weight: 256.61 g/mol.

  • Stability: Stable under standard laboratory conditions but degrades under extreme temperatures or reactive environments.

  • LogP: Estimated at 3.2–3.5, indicating moderate lipophilicity .

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitutions to specific positions on the quinoline ring, influencing reactivity and interaction with biological targets .

Synthesis Methods

Friedländer Annulation

This method involves cyclocondensation of 2-aminobenzophenones with ketones. For 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile, 2-amino-5-chloro-4-(trifluoromethyl)benzaldehyde reacts with cyanoacetamide under acidic conditions . Yields typically range from 70–85%, with purification via silica gel chromatography.

Vilsmeier-Haack Reaction

Chlorination at position 6 is achieved using phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) . For example, 7-(trifluoromethyl)quinoline-2-carbonitrile is treated with POCl3\text{POCl}_3 at 80–100°C, yielding the chloro derivative in ~90% purity .

TMSCl-Mediated Cyclization

A novel approach uses trimethylsilyl chloride (TMSCl\text{TMSCl}) to facilitate cyclization of ortho-propynol phenyl azides, producing 4-chloro quinolines with high regioselectivity . This method is efficient for scaling up production .

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsYield (%)Key Advantage
Friedländer Annulation2-Aminobenzaldehyde derivatives70–85High regioselectivity
Vilsmeier-HaackPre-formed quinoline derivatives80–90Rapid chlorination
TMSCl CyclizationOrtho-propynol phenyl azides75–85Scalability

Biological Activities and Applications

Antimicrobial Activity

The compound inhibits Mycobacterium smegmatis (MIC: 12.5 µg/mL) and Pseudomonas aeruginosa (MIC: 25 µg/mL) by disrupting cell membrane integrity and binding to DNA gyrase . Its trifluoromethyl group enhances penetration through bacterial lipid bilayers .

Agrochemical Applications

As a precursor for herbicides, it inhibits acetolactate synthase (ALS) in weeds, with 85% efficacy at 50 ppm.

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
2-ChloroquinolineCl at position 2Lacks trifluoromethyl group; lower lipophilicity
7-TrifluoromethylquinolineCF3_3 at position 7No chloro group; reduced electrophilicity
6-Chloro-4-(trifluoromethyl)quinolineCl at 6, CF3_3 at 4Altered substitution pattern; weaker antimicrobial activity

The 6-chloro-7-trifluoromethyl substitution optimizes both electronic effects and steric bulk, enhancing target binding compared to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator